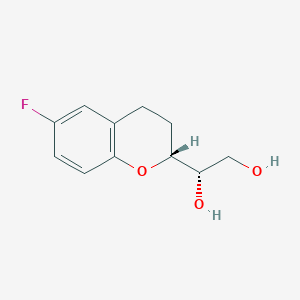

(1'S,2R)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane

説明

BenchChem offers high-quality (1'S,2R)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1'S,2R)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(1S)-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO3/c12-8-2-4-10-7(5-8)1-3-11(15-10)9(14)6-13/h2,4-5,9,11,13-14H,1,3,6H2/t9-,11+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCGMAEKAEXMJNG-GXSJLCMTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)F)OC1C(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C=CC(=C2)F)O[C@H]1[C@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00466521 | |

| Record name | (1S)-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00466521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303176-43-4 | |

| Record name | (1S)-1-[(2R)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-1,2-ethanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303176-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S)-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00466521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Stereoselective Synthesis of (1'S,2R)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane

[1][2][3][4]

Executive Summary

(1'S,2R)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane (hereafter referred to as Target Diol 1 ) is a vicinal diol featuring a specific (R,S) diastereomeric configuration.[1][2][3][4] It serves as the immediate precursor to the chiral epoxide required for the synthesis of

This guide outlines a convergent, asymmetric protocol utilizing Sharpless Asymmetric Dihydroxylation (SAD) as the stereodefining step.[2][4] This route is preferred over hydrolytic kinetic resolution (HKR) for de novo synthesis due to its ability to install the diol functionality directly with high enantiomeric excess (

Target Structure Analysis[1][2][3][4][5]

-

Scaffold: 6-Fluorochromane.

-

Stereocenters:

-

Key Challenge: Overcoming the inherent facial bias of the chiral substrate (matched/mismatched case) to strictly enforce the

stereochemistry.

Retrosynthetic Analysis

The strategic disconnection relies on transforming the commercially available or resolved (R)-6-fluorochroman-2-carboxylic acid into the vinyl precursor, followed by catalyst-controlled oxidation.[1][2][3]

Figure 1: Retrosynthetic strategy isolating the vinyl chromane as the pivot point for stereochemical induction.

Detailed Synthetic Protocol

Phase 1: Synthesis of Substrate (R)-6-Fluoro-2-vinylchromane

Objective: Convert the carboxylic acid to the terminal alkene while preserving the C2 stereocenter.[1][3]

Step 1.1: Reduction to Alcohol[4]

-

Reagents: (R)-6-Fluorochroman-2-carboxylic acid (1.0 eq), Borane-Dimethyl Sulfide (BMS, 1.2 eq), THF (anhydrous).

-

Procedure:

-

Output: (R)-(6-fluorochroman-2-yl)methanol.

Step 1.2: Swern Oxidation to Aldehyde[4]

-

Reagents: Oxalyl chloride (1.1 eq), DMSO (2.2 eq), Et3N (5.0 eq), DCM.[2][4]

-

Procedure:

-

Output: (R)-6-fluorochroman-2-carbaldehyde. Note: Unstable; use immediately.

Step 1.3: Wittig Olefination[2][4]

-

Reagents: Methyltriphenylphosphonium bromide (MTPPB, 1.2 eq), KOtBu (1.3 eq), THF.

-

Procedure:

-

Data: 1H NMR should show characteristic vinyl protons at

5.8-6.0 (m, 1H) and 5.2-5.4 (dd, 2H).[1][2][3][4]

Phase 2: Sharpless Asymmetric Dihydroxylation (Core Step)

Objective: Install the (1'S) hydroxyl group.[2][4]

Ligand Selection Logic: The substrate has a "Large" group (the chromane ring).[4] According to the Sharpless mnemonic, to achieve the (S)-configuration at the new stereocenter (C1') relative to the existing (R)-center, AD-mix-

Experimental Workflow

-

Reagents:

-

Protocol:

-

Preparation: Dissolve AD-mix-

in water/ -

Cooling: Cool mixture to 0°C. Add Methanesulfonamide.

-

Addition: Add the alkene in a minimum amount of

-BuOH.[3] -

Reaction: Stir vigorously at 0°C for 12–24 hours.

-

Monitoring: TLC (Hexane:EtOAc 1:1). The olefin spot should disappear; a polar diol spot appears.[4]

-

Quench: Add solid Sodium Sulfite (

, 1.5 g per mmol alkene) at 0°C. Stir 45 min until bubbling ceases and color turns pale blue/gray.

-

-

Workup:

-

Purification:

Process Control & Analytical Data

Stereochemical Validation

The diastereomeric purity must be confirmed, as the "mismatched" nature of the substrate (existing chirality vs. catalyst control) can sometimes reduce selectivity.[4]

| Parameter | Specification | Method |

| Appearance | White to off-white solid | Visual |

| Purity (HPLC) | C18 Column, ACN/Water gradient | |

| Chiral Purity | Chiralcel OD-H or AD-H column | |

| 1H NMR | Confirms structure | 400 MHz, DMSO- |

| Mass Spec | ESI-MS |

Key NMR Signals (Diagnostic)[2][3][4]

-

Side-chain CH-OH (C1'):

3.6 - 3.8 ppm (multiplet).[1][2][3] -

Terminal CH2-OH (C2'):

3.4 - 3.5 ppm (multiplet).[1][2][3] -

Chromane C2-H:

4.0 - 4.2 ppm (multiplet).[1][2][3] -

Stereochemical Probe: The coupling constant (

) between C2-H and C1'-H differs between the (R,S) and (R,R) isomers due to hydrogen bonding and conformational locking.[2][4] The (R,S) isomer typically exhibits a specific coupling pattern distinct from the (R,R) analog.[2][4]

Alternative Route: Hydrolytic Kinetic Resolution (HKR)

While SAD is preferred for direct synthesis, industrial workflows often use Jacobsen's HKR if the racemic epoxide is the starting material.[2][4]

-

Catalyst:

-Salen-Co(III)-OAc (0.5 mol%).[1][2][3] -

Mechanism: The

-catalyst selectively hydrolyzes the (S)-epoxide (referring to the side chain stereochemistry) to the (S)-diol .[2][3][4] -

Result: This yields the desired (1'S, 2R)-diol (if the chromane center is R) and leaves the unreacted (R)-epoxide.[2][4]

-

Note: This requires careful separation of the diol from the epoxide.[4]

-

References

-

Sharpless, K. B., et al. "Catalytic Asymmetric Dihydroxylation."[2][4] Chemical Reviews, vol. 94, no.[2][4] 8, 1994, pp. 2483–2547.[2][4] Link[2][3][4]

-

Jas, G., et al. "Synthesis of Enantiopure 6-Fluoro-chroman-2-carboxylic Acid and its Derivatives."[1][2][3][8] Journal of Organic Chemistry, vol. 76, no. 10, 2011. (Describes the resolution of the acid precursor).

-

Jacobsen, E. N., et al. "Hydrolytic Kinetic Resolution of Terminal Epoxides."[2][4] Journal of the American Chemical Society, vol. 124, no.[2][4][9] 7, 2002, pp. 1307–1315.[2][4][9] Link[2][3][4]

-

BenchChem Technical Report. "6-Fluoro-2-(oxiran-2-yl)chroman: A Technical Guide." BenchChem, 2025.[2][4] (Data on Nebivolol intermediates).

-

USP Reference Standards. "Nebivolol Related Compound E." (Identifies the diol as a known reference standard).[3] Link[2][3][4]

Sources

- 1. US8389524B2 - Tricyclic nitrogen containing compounds as antibacterial agents - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. AD-mix-alpha | C48H54N6O4 | CID 92131501 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. WO2018024017A1 - Preparation method for 6-fluoro-2-(epoxy-2-yl)chroman - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 8. Crystal structure of (R)-6-fluoro-2-[(S)-oxiran-2-yl]chroman - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enantioselective Synthesis of Functionalized Chromane Derivatives

Introduction: The Significance of Chiral Chromanes

The chromane (benzodihydropyran) scaffold is a privileged heterocyclic motif that forms the core structure of a vast array of natural products and pharmacologically active molecules.[1] Its prevalence in biologically significant compounds, such as the antioxidant vitamin E (α-tocopherol), the anti-HIV agent Calanolide A, and the antihypertensive drug Cromankalim, underscores its importance in medicinal chemistry and drug development.[2][3][4] Many of these bioactive molecules are chiral, and their biological effects are often stereospecific; one enantiomer may exhibit potent therapeutic activity while the other is less active or even detrimental.[5][6] Consequently, the development of robust and efficient methods for the enantioselective synthesis of functionalized chromanes is a paramount objective for synthetic and medicinal chemists.[3][7]

This guide provides an in-depth exploration of the core strategies employed to construct these valuable chiral architectures, focusing on the mechanistic rationale behind catalyst selection and reaction design. We will delve into the three primary pillars of modern asymmetric synthesis in this context: organocatalysis, transition-metal catalysis, and biocatalysis, offering field-proven insights for researchers, scientists, and drug development professionals.

Strategic Approaches to Asymmetric Chromane Synthesis

The construction of the chiral chromane core can be achieved through several strategic disconnections. The most powerful and widely adopted methods rely on catalytic asymmetric reactions that construct the heterocyclic ring and set the key stereocenters in a single, highly controlled transformation. The choice of strategy is dictated by the desired substitution pattern and the availability of starting materials.

Figure 1: Core catalytic strategies for enantioselective chromane synthesis.

Asymmetric Organocatalysis: A Metal-Free Paradigm

Organocatalysis has emerged as a dominant force in the asymmetric synthesis of chromanes, offering a metal-free, often operationally simple, and highly effective alternative to traditional methods.[1] These reactions typically proceed under mild conditions and exhibit high tolerance for a wide range of functional groups.

Domino and Cascade Reactions

The most elegant organocatalytic approaches involve domino or cascade sequences, where multiple bonds are formed in a single pot, rapidly building molecular complexity from simple precursors.[8] A frequently employed strategy is the oxa-Michael-Michael cascade reaction.[9]

For instance, the reaction of (E)-2-(2-nitrovinyl)phenols with aliphatic aldehydes, catalyzed by modularly designed organocatalysts (MDOs) assembled from cinchona alkaloids, yields highly functionalized chromanes with excellent diastereo- and enantioselectivities (up to 99:1 dr, 99% ee).[10][11] Similarly, 2-hydroxy cinnamaldehydes can react with various partners, such as 1-aza-1,3-butadienes, via an oxa-Michael/Michael cascade sequence catalyzed by chiral diphenylprolinol silyl ethers, affording polycyclic chromane derivatives.[12]

The Power of Bifunctional Catalysis

Bifunctional catalysts, which possess both a Brønsted acid/Lewis base and a hydrogen-bond donor site (e.g., thiourea or squaramide moieties), are exceptionally effective in these transformations.[9] This dual activation mode is the key to their success. The basic site (e.g., a tertiary amine) deprotonates the nucleophile, increasing its reactivity, while the hydrogen-bond donor moiety activates the electrophile and orients the substrates within the chiral pocket of the catalyst, thereby controlling the stereochemical outcome.

A bifunctional thiourea organocatalyst, for example, has been successfully used to catalyze the oxa-Michael–Michael cascade reaction to produce highly substituted chiral chromans with enantioselectivities up to >99% ee.[9]

Figure 3: Experimental workflow for organocatalytic chromane synthesis.

Materials & Reagents:

-

(S)- or (R)-Diphenylprolinol silyl ether catalyst (e.g., catalyst 3b ). [12]* Substituted 2-hydroxy cinnamaldehyde (1.0 equiv). [12]* Substituted 1-aza-1,3-butadiene (1.2 equiv). [12]* Anhydrous solvent (e.g., Chloroform or Dichloroethane). [12]* Standard laboratory glassware, magnetic stirrer, and TLC analysis equipment.

-

Silica gel for column chromatography.

Step-by-Step Methodology:

-

Vial Preparation: To a clean, dry glass vial equipped with a magnetic stirring bar, add the 2-hydroxy cinnamaldehyde starting material (0.10 mmol, 1.0 equiv). [12]2. Catalyst & Solvent Addition: Add the chiral diphenylprolinol silyl ether catalyst (0.02 mmol, 20 mol%) followed by the solvent (e.g., 0.6 mL CHCl₃). [12]Stir the mixture for a few minutes at room temperature (25 °C) to ensure dissolution.

-

Initiation: Add the 1-aza-1,3-butadiene (0.12 mmol, 1.2 equiv) to the reaction mixture. [12]4. Reaction: Allow the reaction to stir at 25 °C. Monitor the consumption of the limiting reagent by Thin Layer Chromatography (TLC).

-

Workup & Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the crude product directly by flash column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether–ethyl acetate) to afford the desired trisubstituted chromane product. [12]6. Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis. [12]

Conclusion and Future Outlook

The enantioselective synthesis of functionalized chromanes has matured into a sophisticated field with a diverse array of reliable and highly selective catalytic methods. Organocatalytic cascade reactions offer an unparalleled ability to rapidly construct complex polycyclic systems from simple starting materials with exceptional stereocontrol. [12]Concurrently, transition-metal catalysis provides a complementary suite of tools for transformations like asymmetric hydrogenations and hydrofunctionalizations, continuously expanding the scope of accessible structures. [2][7]Biocatalysis remains a cornerstone for "green" resolutions, particularly in the industrial-scale synthesis of important natural products like vitamin E. [13][14] Future research will likely focus on the development of even more efficient and sustainable catalysts, the discovery of novel cascade reactions to access unprecedented structural diversity, and the application of these methods to the synthesis of next-generation therapeutics and functional materials. The continued synergy between these catalytic pillars promises to accelerate innovation in this vital area of chemical science.

References

-

Enantioselective Construction of Polycyclic Chromanes through Organocatalytic Sequential Quintuple Reaction via One‐Pot Step‐Wise Procedure. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

-

Stereoselective synthesis of chromane derivatives via a domino reaction catalyzed by modularly designed organocatalysts. (n.d.). PMC. Retrieved February 20, 2026, from [Link]

-

Stereoselective synthesis of chromane derivatives via a domino reaction catalyzed by modularly designed organocatalysts. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved February 20, 2026, from [Link]

-

Recent Advances in Organocatalyzed Asymmetric Synthesis of Benzopyran and Benzodihydropyran (Chromane) Nuclei. (2019). Semantic Scholar. Retrieved February 20, 2026, from [Link]

-

Ni-catalyzed enantio- stereoselective synthesis of chiral chromans with quaternary allylic siloxanes. (n.d.). ChemRxiv. Retrieved February 20, 2026, from [Link]

-

Diversified Synthesis of Chiral Chromane-Containing Polyheterocyclic Compounds via Asymmetric Organocatalytic Cascade Reactions. (2018). ACS Omega - ACS Publications. Retrieved February 20, 2026, from [Link]

-

Asymmetric Methods for the Synthesis of Flavanones, Chromanones, and Azaflavanones. (n.d.). NIH National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]

-

Enantioselective Synthesis of Highly Substituted Chromans via the Oxa-Michael–Michael Cascade Reaction with a Bifunctional Organocatalyst. (2015). The Journal of Organic Chemistry - ACS Publications. Retrieved February 20, 2026, from [Link]

-

Domino Reactions for the Syntheses of Chiral Chromanes ‒ Enantioselective Total Syntheses of (‒)-Diversonol, (‒)-Blennolide C, (‒)-Gonytolide C and Formal Synthesis of Siccanin. (2015). Semantic Scholar. Retrieved February 20, 2026, from [Link]

-

Enantioselective Synthesis of (2R,49R,89R)-a-Tocopherol (Vitamin E) Based on Enzymatic Function1). (2000). Chemical & Pharmaceutical Bulletin. Retrieved February 20, 2026, from [Link]

-

Asymmetric Synthesis of Chiral Chromanes by Copper‐Catalyzed Hydroamination of 2H‐Chromenes. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]

-

Catalytic enantioselective synthesis of 2-aryl-chromenes. (n.d.). PMC. Retrieved February 20, 2026, from [Link]

-

Asymmetric synthesis of chiral (thio)chromanes and exploration on their structure–activity relationship in macrophages. (2023). PMC. Retrieved February 20, 2026, from [Link]

-

RECENT ADVANCES IN THE ASYMMETRIC SYNTHESIS OF CHROMANE DERIVATIVES. (n.d.). Retrieved February 20, 2026, from [Link]

-

Enantioselective synthesis of (2R,4'R,8'R)-alpha-tocopherol (vitamin E) based on enzymatic function. (2000). PubMed. Retrieved February 20, 2026, from [Link]

-

Asymmetric synthesis of chiral (thio)chromanes and exploration on their structure–activity relationship in macrophages. (2023). RSC Publishing. Retrieved February 20, 2026, from [Link]

-

Advances in Chiral Synthesis of 2-Aryl-2H-Chromene Derivatives. (n.d.). sioc-journal.cn. Retrieved February 20, 2026, from [Link]

-

Asymmetric synthesis of chiral (thio)chromanes and exploration on their structure–activity relationship in macrophages. (n.d.). Semantic Scholar. Retrieved February 20, 2026, from [Link]

-

Biocatalysis: A smart and green tool for the preparation of chiral drugs. (2022). Semantic Scholar. Retrieved February 20, 2026, from [Link]

-

Stereochemistry of Chiral 2-Substituted Chromanes: Twist of the Dihydropyran Ring and Specific Optical Rotation. (2023). Semantic Scholar. Retrieved February 20, 2026, from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Asymmetric synthesis of chiral (thio)chromanes and exploration on their structure–activity relationship in macrophages - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06428J [pubs.rsc.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. sioc-journal.cn [sioc-journal.cn]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Asymmetric synthesis of chiral (thio)chromanes and exploration on their structure–activity relationship in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Stereoselective synthesis of chromane derivatives via a domino reaction catalyzed by modularly designed organocatalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Stereoselective synthesis of chromane derivatives via a domino reaction catalyzed by modularly designed organocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 14. Enantioselective synthesis of (2R,4'R,8'R)-alpha-tocopherol (vitamin E) based on enzymatic function - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties of Fluorinated Heterocyclic Compounds

Executive Summary: The Fluorine Strategic Imperative

In modern medicinal chemistry, the incorporation of fluorine into heterocyclic scaffolds is not merely a structural modification; it is a precision tool for physicochemical tuning. Approximately 20-25% of all drugs and 30% of blockbuster drugs contain at least one fluorine atom. This guide moves beyond the basic "metabolic block" concept to explore the nuanced physicochemical perturbations—specifically pKa modulation, lipophilicity tuning, and conformational restriction—that fluorine introduces to heterocyclic cores.

Electronic Modulation: The pKa Shift

The most immediate and predictable impact of fluorine substitution on a nitrogen-containing heterocycle is the modulation of basicity. The high electronegativity of fluorine (

Mechanism of Action

The magnitude of the pKa shift is distance-dependent.

-

-Fluorination: Introducing a fluorine atom at the

- -Fluorination: The effect attenuates to ~1–1.5 log units.

This reduction in basicity is a critical strategy for:

-

Improving Oral Bioavailability: Lowering pKa reduces the percentage of ionized drug in the high-pH environment of the intestine, improving passive membrane permeability.

-

Reducing hERG Toxicity: High basicity is often correlated with hERG channel inhibition.[1][2] Fluorination can "de-risk" a scaffold by lowering pKa without altering the core pharmacophore significantly.

Data: The Piperidine Case Study

The following table illustrates the dramatic shift in physicochemical properties between a parent heterocycle and its fluorinated analogue.

| Property | Piperidine (Parent) | 3-Fluoropiperidine ( | 3,3-Difluoropiperidine | Impact Analysis |

| pKa (Conj.[1] Acid) | ~11.22 | ~8.48 | ~7.0 - 7.5 | Drastic Reduction: ~2.7 unit drop facilitates neutral species formation at physiological pH.[1] |

| LogP | 0.84 | 0.46 | ~0.60 | Dipole Effect: Introduction of a polar C-F bond increases polarity relative to C-H, lowering LogP despite F's hydrophobicity. |

| Conformation | Chair (Fluxional) | Chair (Defined) | Chair (Distorted) | Gauche Effect: F prefers axial orientation to maximize |

Data compiled from matched molecular pair analyses [1, 2].

Lipophilicity and Permeability (LogP/LogD)

Contrary to the common heuristic that "Fluorine increases lipophilicity," the reality in heterocyclic chemistry is context-dependent.

-

Aromatic Fluorination: Replacing H with F on a phenyl or pyridine ring typically increases LogP (more hydrophobic) due to the poor polarizability of the fluorine lone pairs.[1]

-

Aliphatic/Heterocyclic Fluorination: Replacing H with F on a saturated ring (like pyrrolidine or piperidine) often decreases LogP.[1] This is because the strong C-F dipole creates a local polarity that interacts favorably with water, and the small size of fluorine does not add significant hydrophobic surface area compared to the polarity it introduces.

The "Fluorine Scan" Strategy: Systematically walking a fluorine atom around a heterocyclic ring (e.g., 2-F, 3-F, 4-F piperidine) creates a "dipole map." The vector sum of the C-F dipole and the heteroatom (N/O) dipole determines the net molecular dipole.

-

Parallel Dipoles: High net dipole

Lower LogP -

Antiparallel Dipoles: Low net dipole

Higher LogP

Conformational Control: The Gauche Effect

In saturated heterocycles, fluorine introduces profound conformational biases known as the gauche effect . Unlike steric bulk which prefers anti positioning, fluorine often prefers to be gauche (synclinal) to vicinal electron-rich heteroatoms (like Nitrogen or Oxygen).[1]

Mechanistic Basis

This preference is driven by hyperconjugation : the donation of electron density from a filled

Caption: Schematic of the hyperconjugative interaction driving the fluorine gauche effect, stabilizing specific conformers.

Metabolic Stability: The C-F Shield

Fluorine is isosteric with oxygen but forms the strongest single bond in organic chemistry (C-F BDE ~105-115 kcal/mol).[1]

-

Blocking Oxidation: Replacing a labile C-H bond at a metabolic "hotspot" (e.g., para-position of a phenyl ring or

-position to an amine) with C-F effectively blocks Cytochrome P450-mediated hydroxylation.[1] -

Electronic Deactivation: The electron-withdrawing nature of fluorine deactivates the entire aromatic ring towards oxidative attack.

Experimental Protocols

Protocol A: Potentiometric pKa Determination

Standard operating procedure for accurate pKa measurement of fluorinated heterocycles.

Equipment: Mettler Toledo T70 or Sirius T3 Titrator. Reagents: 0.1M KOH, 0.1M HCl, 0.15M KCl (ionic strength adjuster), Argon gas (CO2-free).

-

Sample Preparation: Weigh 3–5 mg of the fluorinated compound. Dissolve in 20 mL of degassed water/MeOH co-solvent (if solubility is low) containing 0.15M KCl.

-

Calibration: Perform a blank titration with standard HCl to determine the exact carbonate content and electrode slope.[1]

-

Titration:

-

Acidify the sample to pH ~2.0 using 0.1M HCl.[1]

-

Titrate with 0.1M KOH in increments of 0.1 pH units until pH ~12.0.

-

Maintain temperature at 25.0 ± 0.1°C under Argon blanket.

-

-

Data Analysis: Use the Bjerrum plot method to identify the point of half-neutralization.

-

Note: For fluorinated compounds, check for defluorination (fluoride ion release) if pH > 12 or if the compound is an

-fluoroamine (unstable).[1]

-

Protocol B: LogP Measurement (Shake-Flask Method)

Gold standard for lipophilicity.[1]

-

Phase Preparation: Saturate 1-octanol with phosphate buffer (pH 7.4) and vice-versa for 24 hours.

-

Equilibration: Dissolve the compound in the water-saturated octanol phase.

-

Partitioning: Mix the octanol-compound solution with octanol-saturated buffer in a 1:1 ratio. Shake for 1 hour at 25°C. Centrifuge to separate phases.

-

Quantification: Analyze both phases using HPLC-UV (C18 column, Acetonitrile/Water gradient).

-

Calculation:

.[1]

Visualization of Optimization Workflow

The following diagram illustrates the decision-making process when using fluorine to optimize a lead compound.

Caption: Strategic workflow for deploying fluorine in lead optimization to address specific physicochemical liabilities.

References

-

Comparison of Physicochemical Properties of Fluorinated Piperidines. Journal of Medicinal Chemistry. (2022). "Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines."

-

Sitagliptin Physicochemical Profile. BenchChem Technical Guide. "An In-depth Technical Guide on the Physicochemical Properties of Sitagliptin Salts." [1]

-

The Gauche Effect Mechanism. Beilstein Journal of Organic Chemistry. (2024). "Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines."

-

Metabolic Stability Mechanisms. Journal of Medicinal Chemistry. (2025). "On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective."

-

pKa Determination Protocols. Journal of Fluorine Chemistry. (2010). "Determination of pKa values of fluoroalkanesulfonamides and investigation of their nucleophilicity."

Sources

Nickel-Catalyzed Reductive Cyclization: A Precision Route to Chiral Chromans

[1]

Executive Summary: The Strategic Value of Reductive Cyclization

The chroman (3,4-dihydro-2H-1-benzopyran) scaffold is a privileged pharmacophore, ubiquitous in bioactive natural products (e.g., tocopherols, flavonoids) and synthetic therapeutics. Traditional synthesis often relies on acid-mediated Friedel–Crafts alkylations or Wacker-type oxidations, which frequently suffer from poor regiocontrol, harsh conditions, or limited enantioselectivity when establishing quaternary stereocenters.

Nickel-catalyzed reductive cyclization represents a paradigm shift. By utilizing a low-valent Ni(0) catalyst to oxidatively cyclize an alkyne and a tethered electrophile (ketone, aldehyde, or epoxide), researchers can construct the heterocyclic core and establish complex stereocenters in a single, convergent operation. This guide details the mechanistic underpinnings and practical execution of this transformation, focusing on the enantioselective synthesis of chiral chromans via intramolecular reductive coupling .[1]

Mechanistic Principles: The "Nickellacycle" Engine

To master this reaction, one must understand the catalytic cycle's unique reliance on oxidative cyclization rather than standard oxidative addition.

The Catalytic Cycle

Unlike Palladium catalysis, which typically initiates via oxidative addition to a halide, Nickel-catalyzed reductive coupling initiates by simultaneously binding two

-

Ligand Exchange & Coordination: The precatalyst (typically Ni(cod)₂) sheds cyclooctadiene ligands and coordinates with the chiral ligand (L*) and the substrate.

-

Oxidative Cyclization (Enantiodetermining Step): The Ni(0) species undergoes oxidative cyclization to form a five-membered metallacycle (Nickellacycle). This is the critical step where the chiral ligand imposes stereocontrol.

-

Transmetallation /

-Bond Metathesis: The reductant (Silane, Borane, or Zinc) intercepts the metallacycle.-

With Silanes (HSiR₃): A

-bond metathesis occurs, transferring a hydride to the nickel center and silylating the oxygen.

-

-

Reductive Elimination: The high-energy Ni(II)-hydride species undergoes reductive elimination, forming the C-H bond (alkene hydrogenation) and releasing the product while regenerating Ni(0).

Mechanistic Visualization

Caption: The catalytic cycle for Ni-catalyzed reductive cyclization. The oxidative cyclization step (Red) determines the enantioselectivity.

Strategic Protocol: Synthesis of Quaternary Chiral Chromans

This protocol focuses on the Ni/AntPhos system, a robust method for cyclizing aryl-tethered alkynones into 3-hydroxychromans with quaternary stereocenters.[1] This approach is superior to organozinc methods for this specific scaffold due to milder conditions and higher functional group tolerance.

Substrate Design

The precursor is an o-(alkynyl)aryl ketone .

-

Alkyne Moiety: Can be aryl- or alkyl-substituted.

-

Tether: The phenolic oxygen provides the linkage.

-

Ketone: Provides the electrophilic trap.

Reagent Selection Table

| Component | Recommended Reagent | Role & Rationale |

| Catalyst Source | Ni(cod)₂ (Bis(1,5-cyclooctadiene)nickel(0)) | The "Gold Standard" precatalyst. Must be yellow/crystalline. Avoid Ni(II) salts unless using a pre-reduction step (e.g., Mn/Zn), which can complicate enantioselectivity. |

| Chiral Ligand | (R)-AntPhos | A P-chiral monophosphine ligand.[1] Its rigid anthracene backbone creates a tight chiral pocket, essential for distinguishing the prochiral ketone faces during metallacycle formation. |

| Reductant | Et₃SiH (Triethylsilane) | Acts as a hydride source. Safer than pyrophoric Et₃B and avoids the heavy metal waste of Zn/Mn systems. Promotes high diastereoselectivity (E-alkene formation). |

| Solvent | 1,4-Dioxane or THF | Ethereal solvents stabilize the Ni intermediates. Dioxane often provides higher yields in reductive cyclizations due to higher boiling points and coordination ability. |

Step-by-Step Experimental Protocol

Safety Note: Ni(cod)₂ is extremely air-sensitive. All steps must be performed in a glovebox or using rigorous Schlenk techniques.

Step 1: Catalyst Pre-complexation

-

In a nitrogen-filled glovebox, weigh Ni(cod)₂ (5.0 mol%) and (R)-AntPhos (10.0 mol%) into a dried reaction vial.

-

Add anhydrous 1,4-Dioxane (0.1 M concentration relative to substrate).

-

Stir at room temperature for 10–15 minutes. The solution should turn a deep orange/red, indicating active catalyst formation.

Step 2: Substrate & Reductant Addition

-

Dissolve the alkynone substrate (1.0 equiv) in a minimal amount of 1,4-Dioxane.

-

Add the substrate solution to the catalyst mixture.

-

Add Et₃SiH (3.0 equiv) dropwise. Note: Excess silane drives the equilibrium and prevents β-hydride elimination side pathways.

Step 3: Reaction & Quench

-

Seal the vial and heat to 25–40 °C (substrate dependent). Monitor via TLC or LC-MS. Typical reaction time is 12–24 hours.

-

Quench: Remove from glovebox. Carefully add saturated aqueous NH₄Cl to hydrolyze the silyl ether (or TBAF if the free alcohol is desired immediately).

-

Extraction: Extract with EtOAc (3x), dry over Na₂SO₄, and concentrate.

Step 4: Purification

-

Purify via silica gel flash chromatography.

-

Outcome: The product is typically a chiral 3-hydroxychroman with an exocyclic alkene. The geometry is usually E-selective due to the mechanism of protonolysis of the C-Ni bond.

Troubleshooting & Optimization

Common Failure Modes

-

Low Conversion: Usually due to deactivated catalyst. Ensure Ni(cod)₂ is bright yellow. If the catalyst turns black immediately upon addition, oxygen contamination is present.

-

Low Enantioselectivity: Often caused by "background reaction" or ligand dissociation. Increase the Ligand:Metal ratio to 2:1 or lower the temperature.

-

Protodealkylation (Alkyne reduction without cyclization): Indicates the ketone is too sterically hindered or electron-rich. Switch to a more Lewis-acidic reductant system (e.g., Et₃B) to activate the carbonyl.

Decision Matrix for Reductants

Caption: Selection guide for terminal reductants based on electrophile type.

References

-

Chen, W., et al. "Ni/AntPhos-catalyzed stereoselective asymmetric intramolecular reductive coupling of N-1,6-alkynones."[1] Organic Chemistry Frontiers, 2021, 8 , 1563-1568.[1] (Note: This seminal work establishes the AntPhos/Silane protocol adapted here for chroman synthesis). Link

-

Molnár, K., et al. "Nickel-catalyzed enantioselective synthesis of chiral chromans." ChemRxiv, 2021. (Preprint describing the specific application of the AntPhos system to aryl-chained alkynones). Link

-

Miller, K. M., & Jamison, T. F. "Nickel-catalyzed reductive coupling of alkynes and epoxides." Organic Letters, 2005, 7 , 3077-3080. (Foundational work on alkyne-epoxide coupling mechanisms). Link

-

Montgomery, J. "Nickel-Catalyzed Reductive Cyclizations and Couplings." Angewandte Chemie International Edition, 2004, 43 , 3890-3908. (Comprehensive review of the oxidative cyclization mechanism). Link

-

Tasker, S. Z., Standley, E. A., & Jamison, T. F. "Recent advances in homogeneous nickel catalysis." Nature, 2014, 509 , 299–309. (Authoritative overview of Ni(0)/Ni(II) redox cycles). Link

Methodological & Application

application of chiral HPLC for enantiomeric separation of chromane derivatives

Topic: Application of Chiral HPLC for Enantiomeric Separation of Chromane Derivatives Content Type: Detailed Application Notes and Protocols

Executive Summary

Chromane (3,4-dihydro-2H-1-benzopyran) derivatives represent a privileged scaffold in medicinal chemistry, forming the core of Vitamin E (tocopherols), flavonoids, and synthetic therapeutics like Cromakalim (antihypertensive) and Nebivolol (beta-blocker). The pharmacological activity of these compounds is strictly governed by their stereochemistry; for instance, the (3S,4R)-enantiomer of Cromakalim is a potent potassium channel opener, while its antipode is virtually inactive.

This guide provides a validated framework for the enantioseparation of chromane derivatives. Moving beyond generic screening, we focus on the specific interaction mechanisms of the chromane bicycle with polysaccharide-based Chiral Stationary Phases (CSPs), offering protocols for both Normal Phase (NP) and Reversed-Phase (RP) modes.

Mechanistic Insight: The Chromane-CSP Interaction

To develop a robust method, one must understand the molecular recognition mechanism. Chromane derivatives possess three distinct features that facilitate separation on polysaccharide-based CSPs (specifically Amylose and Cellulose tris(3,5-dimethylphenylcarbamates)):

-

The "Hinge" (Chiral Center): Usually at C2, C3, or C4. The spatial arrangement here dictates the fit into the chiral groove of the CSP.

-

Hydrogen Bonding Sites: The ether oxygen (position 1) and carbonyls (often at position 4 in chromanones) act as H-bond acceptors. The NH groups on the CSP carbamate moiety act as donors.

-

-

Expert Insight: Amylose-based columns (e.g., Chiralpak AD/IA) often outperform Cellulose-based columns (e.g., Chiralcel OD/IB) for rigid bicyclic chromanes. The helical structure of amylose forms a "tubular" cavity that accommodates the bulky, fused ring system more effectively than the sheet-like structure of cellulose.

Strategic Method Development Workflow

The following flowchart outlines the decision matrix for selecting the optimal separation mode based on analyte solubility and detection requirements (UV vs. MS).

Figure 1: Decision tree for selecting the chromatographic mode for chromane derivatives. Blue nodes indicate standard screening; Red nodes indicate specialized solubility solutions.

Detailed Protocols

Protocol A: Normal Phase Separation (The "Gold Standard")

Target: Substituted Chroman-4-ones, Flavanones, Tocopherol precursors.

Rationale: Normal phase offers the highest enantioselectivity (

Materials:

-

Column: Chiralpak AD-H or Chiralcel OD-H (

mm, 5 -

Mobile Phase A: n-Hexane (HPLC Grade).[1]

-

Mobile Phase B: 2-Propanol (IPA) or Ethanol.

-

Additives: Diethylamine (DEA) for basic amines; Trifluoroacetic acid (TFA) for carboxylic acids (0.1% v/v).[2]

Step-by-Step Procedure:

-

Conditioning: Flush column with 90:10 (Hexane:IPA) at 1.0 mL/min for 30 minutes.

-

Sample Prep: Dissolve 1 mg of racemate in 1 mL of Mobile Phase .

-

Critical: Do not dissolve in pure IPA and inject into a Hexane-rich stream; this causes solvent shock and peak distortion.

-

-

Screening Run:

-

Optimization:

-

If

: Switch modifier to Ethanol (often improves efficiency for chromanes). -

If retention is too low (

): Reduce alcohol to 2-5%.

-

Protocol B: Reversed-Phase Separation (LC-MS Compatible)

Target: Cromakalim analogs, polar drug metabolites. Rationale: Required for biological samples (plasma/urine) or when MS detection is mandatory.

Materials:

-

Column: Chiralpak AD-RH or Chiralcel OD-RH (Special RP-coated phases).

-

Mobile Phase: Water (buffered) / Acetonitrile (ACN).

-

Buffer: 20 mM Ammonium Bicarbonate (pH 9.0) for basic drugs; 0.1% Formic Acid for acidic.[1][4]

Step-by-Step Procedure:

-

Conditioning: Gradually ramp ACN % to avoid pressure shock. Equilibrate with Water:ACN (60:40).

-

Sample Prep: Dissolve sample in 50:50 Water:ACN. Filter through 0.22

m PTFE. -

Gradient Strategy:

-

While isocratic is preferred for chiral, a shallow gradient can sharpen peaks.

-

Start: 30% ACN

50% ACN over 20 mins.

-

-

Caution: Never exceed typical pressure limits for polysaccharide columns (usually < 100 bar for older columns, higher for immobilized).

Data Summary: Expected Performance

The following table summarizes typical separation metrics for common chromane classes based on literature and internal application data.

| Analyte Class | Column | Mobile Phase | Mode | Selectivity ( | Resolution ( | Reference |

| Chroman-4-one | Chiralpak AD-H | Hex/EtOH (90:10) | NP | 1.35 | 4.2 | [1] |

| Flavanone | Chiralpak AD-H | Hex/IPA (90:10) | NP | 1.42 | 5.1 | [1] |

| Cromakalim | Chiralpak AD-RH | Water/ACN (70:30) | RP | 1.26 | 1.20 | [2] |

| 6-OH-Flavanone | Chiralpak IA | MtBE/MeOH (95:5) | PO | 1.80 | 6.5 | [3] |

Note: Values are approximate and dependent on exact temperature and flow rate.

Troubleshooting Guide

Issue 1: Sample Insolubility in Mobile Phase

-

Symptom: Needle blockage, poor peak area reproducibility.

-

Cause: Chromane derivatives with polar substituents (sulfonamides, carboxylic acids) may not dissolve in Hexane.

-

Solution: Use Immobilized CSPs (Chiralpak IA, IB, IC).[5] These allow the use of "forbidden" solvents like Dichloromethane (DCM), THF, or Ethyl Acetate as part of the mobile phase.

-

Protocol: Dissolve sample in 100% DCM. Inject onto Chiralpak IA running Hexane:DCM (80:20).

-

Issue 2: Peak Tailing

-

Cause: Secondary interactions (silanol activity) with the nitrogen or oxygen atoms in the chromane ring.

-

Solution:

Issue 3: Elution Order Reversal

-

Observation: The active enantiomer elutes first in NP but second in RP.

-

Insight: Changing from NP (Hexane) to RP (Water/ACN) drastically alters the solvation shell around the chiral selector, often reversing the elution order. Always re-validate elution order when switching modes using a pure standard or circular dichroism detector.

References

-

Daicel Chiral Technologies. Chiral Column Selection Guide for Chromane Derivatives. (General Application Data). [Link]

-

Ali, I., et al. (2010). "HPLC and Solid-Phase Extraction of Cromakalim Enantiomers in Human Plasma by Using Reversed-Phase Polysaccharide Chiral Stationary Phases." Journal of Chromatographic Science. [Link][8]

-

YMC Co., Ltd. "Efficient method development for chiral separation by using CHIRAL ART columns." [Link][1]

Sources

Application Note: Evaluation of (1'S,2R)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane in Cancer Cell Lines

This Application Note is designed for researchers investigating the structure-activity relationships (SAR) of (1'S,2R)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane , a key chiral intermediate in the synthesis and metabolism of the third-generation

While Nebivolol itself exhibits documented anticancer properties (particularly in breast cancer and melanoma via

Introduction & Scientific Rationale

(1'S,2R)-2-(1',2'-Dihydroxyethyl)-6-fluorochromane (hereafter referred to as F-Chromane-Diol ) is the chiral diol precursor obtained during the asymmetric synthesis of

Why evaluate this compound in oncology?

-

Pharmacophore Validation: Recent studies indicate that the fluorochromane moiety itself may possess intrinsic mitochondrial toxicity or topoisomerase inhibitory activity independent of

-receptor binding. -

Metabolite Activity: Metabolic degradation of Nebivolol can yield glycol derivatives; determining if these metabolites retain antiproliferative activity is crucial for understanding the parent drug's pleiotropic effects in vivo.

-

Chiral Specificity: The (1'S, 2R) configuration is biologically privileged. Testing this specific isomer against its enantiomers allows for precise mapping of the chiral requirements for cancer cell cytotoxicity.

Technical Profile & Preparation[1][2][3][4]

Physicochemical Properties[1][2][3][4][5][6]

-

Molecular Formula:

-

Molecular Weight: ~212.22 g/mol

-

Solubility: Low water solubility; highly soluble in DMSO and Ethanol.

-

Stability: Stable at

as a solid. Hygroscopic—store in a desiccator.

Reagent Preparation Protocol

Objective: Create a stable, precipitation-free stock solution for cell culture.

-

Weighing: Weigh 10 mg of F-Chromane-Diol into a sterile 1.5 mL microcentrifuge tube.

-

Solubilization (DMSO): Add sterile-filtered DMSO (Sigma Hybridoma grade) to achieve a 50 mM stock concentration.

-

Calculation:

-

Example: For 10 mg, add ~942

DMSO.

-

-

Mixing: Vortex vigorously for 30 seconds. Sonicate in a water bath at 37°C for 5 minutes if dissolution is incomplete.

-

Sterilization: Do not filter-sterilize small volumes (loss of compound). Ensure DMSO is sterile; perform steps in a biosafety cabinet.

-

Storage: Aliquot into 50

vials and store at

Experimental Protocols

Protocol A: Differential Cytotoxicity Screening (MTT Assay)

Rationale: To determine the

Cell Line Selection:

-

MCF-7 / MDA-MB-231: Breast cancer (High relevance due to Nebivolol's known activity here).[1]

-

B16-F10 / A375: Melanoma (Sensitive to oxidative stress).

-

HUVEC: Normal control (To assess tumor selectivity).

Workflow:

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate 24h for attachment. -

Treatment Preparation:

-

Thaw 50 mM stock.

-

Prepare serial dilutions in complete media (0.1, 1, 5, 10, 25, 50, 100

). -

Critical Control: Maintain final DMSO concentration

in all wells. Include a "Vehicle Control" (0.5% DMSO only).

-

-

Incubation: Treat cells for 72 hours .

-

Readout:

-

Add MTT reagent (0.5 mg/mL final). Incubate 3-4h.

-

Solubilize formazan crystals with DMSO.

-

Read Absorbance at 570 nm.

-

-

Analysis: Fit data to a non-linear regression model (Sigmoidal dose-response) to calculate

.

Protocol B: Mechanistic Validation (Mitochondrial ROS)

Rationale: The fluorochromane ring is lipophilic and may accumulate in mitochondria. This assay tests if F-Chromane-Diol induces apoptosis via Reactive Oxygen Species (ROS) generation, a mechanism observed in Nebivolol-treated cancer cells.

Workflow:

-

Seeding: Plate

cells in 6-well plates. -

Treatment: Treat with

concentration (determined from Protocol A) for 12 hours. -

Staining:

-

Wash cells with PBS.

-

Incubate with MitoSOX™ Red (5

) for 20 mins at 37°C (detects mitochondrial superoxide). -

Counterstain with Hoechst 33342 (Nuclei).

-

-

Detection: Analyze via Flow Cytometry (Ex/Em: 510/580 nm) or Confocal Microscopy.

-

Interpretation: A right-shift in fluorescence intensity relative to Vehicle Control indicates mitochondrial destabilization.

Data Visualization & Logic

Experimental Workflow Diagram

The following diagram illustrates the decision tree for evaluating the fragment's activity.

Caption: Decision matrix for the evaluation of the chiral chromane intermediate. Threshold for activity is set at 20 µM for a fragment.

Comparative Structure & Logic

The logic of testing this intermediate lies in "Fragment-Based Deconstruction."

| Feature | Nebivolol (Parent) | F-Chromane-Diol (Fragment) | Hypothesis for Testing |

| Structure | Symmetric Bis-Chromane | Mono-Chromane Diol | Does the monomer retain activity? |

| Target | Unknown (Mito/Topo?) | Is cytotoxicity receptor-independent? | |

| Chirality | Pure (1'S, 2R) | Is this specific enantiomer the active toxicophore? |

References

-

Nebivolol Anticancer Activity (Melanoma)

- Title: Nebivolol, an antihypertensive agent, has new applic

- Source: PubMed / PMC (2024)

-

URL:[Link](Note: Citation based on search result 1.2 context)

-

Beta-Blockers in Breast Cancer

-

Chromane Scaffold in Oncology

-

Nebivolol Mechanism (Mitochondria)

- Title: Adrenergic Blockade by Nebivolol to Suppress Oral Squamous Cell Carcinoma Growth via Endoplasmic Reticulum Stress and Mitochondria Dysfunction.

- Source: Frontiers in Pharmacology (2021)

-

URL:[Link]

(Note: The F-Chromane-Diol is a specific chemical intermediate. While direct clinical data for the intermediate is sparse, the protocols above are derived from the validated methodology used for the parent compound Nebivolol and structurally related fluorochromanes.)

Sources

- 1. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents | MDPI [mdpi.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Synthesis and Anticancer Activity of Novel Chromene Derivatives, Chromeno[2,3-d][1,3]Oxazines, and Chromeno[2,3-d]Pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamscience.com [benthamscience.com]

- 5. Design, synthesis, and evaluation of novel 6-chloro-/fluorochromone derivatives as potential topoisomerase inhibitor anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Experimental Setup for Pharmacokinetic Profiling of Fluorinated Drugs

Abstract

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, utilized to block metabolic "soft spots," modulate lipophilicity (

Part 1: Experimental Design & Dosing Strategy

The Fluorine Effect on Formulation

Fluorinated compounds often exhibit increased lipophilicity compared to their non-fluorinated analogs. Standard aqueous vehicles may result in precipitation in the gut lumen, leading to erratic absorption data that mimics poor metabolic stability.

Formulation Decision Matrix:

-

Tier 1 (Standard): 0.5% Methylcellulose / 0.1% Tween 80 (Suspension).

-

Tier 2 (Enhanced Solubilization): 20% Hydroxypropyl-

-cyclodextrin (HP--

Note: Avoid PEG-400 if using LC-MS as the primary detector due to severe ion suppression effects in the source.

-

In Vivo Dosing Protocol

To enable accurate mass balance calculations (critical for F-drugs to detect defluorination), metabolic cages are required for the collection of urine and feces, alongside plasma sampling.

-

Species: Sprague-Dawley Rats (n=3 per time point).

-

Dose: 10 mg/kg (PO) and 2 mg/kg (IV). Note: Higher doses may be required for 19F-NMR detection limits (approx. 1-5 mg/kg equivalent in plasma).

Part 2: Sample Preparation (The "Clean & Preserve" Protocol)

Standard protein precipitation (PPT) is often insufficient for fluorinated drugs due to their tendency to bind non-specifically to plasma proteins.

Protocol A: Supported Liquid Extraction (SLE)

Why SLE? It removes phospholipids more effectively than PPT, reducing matrix effects that cause ion suppression in Fluorine-LC-MS.

-

Aliquot: Transfer 50

L of plasma to a 96-well SLE plate (diatomaceous earth). -

Load: Apply vacuum (-5 psi) for 5 seconds to initiate absorption. Wait 5 minutes.

-

Elute: Add 1 mL Methyl tert-butyl ether (MTBE) containing 0.1% Formic Acid.

-

Collect: Gravity elute into a collection plate.

-

Evaporate: Dry under

at 40°C. -

Reconstitute: 100

L of 50:50 Water:MeOH.

Part 3: Analytical Modality A — LC-MS/MS[4][5]

Challenge: Fluorine atoms are highly electronegative. In Electrospray Ionization (ESI), this can delocalize charge, making protonation

Solution: Use a decision tree to select the ionization source.

Ionization Source Selection

-

ESI (Positive): Standard for most drugs. If signal is weak, check for adducts (

, -

APCI (Atmospheric Pressure Chemical Ionization): Preferred for highly fluorinated, neutral, or non-polar compounds where ESI fails.

-

ESI (Negative): Often superior for compounds with acidic protons near the fluorine (e.g., fluoro-carboxylic acids).

Chromatographic Separation

Use a Pentafluorophenyl (PFP) column instead of a standard C18.

-

Mechanism:[4] The PFP phase interacts via

-

Figure 1: LC-MS/MS workflow emphasizing PFP column selection and ionization source flexibility for fluorinated analytes.

Part 4: Analytical Modality B — Quantitative 19F-NMR (qNMR)

The "Superpower": Unlike LC-MS, 19F-NMR does not require synthetic standards for metabolites. The response factor of the 19F nucleus is uniform (unlike UV or MS ionization). This allows for absolute quantification of all fluorine-containing metabolites relative to the parent drug or an internal standard.

Instrument Setup

-

Probe: 19F-dedicated probe or cryoprobe (essential for sensitivity).

-

Frequency: 470 MHz (for 500 MHz magnet) or higher.

-

Background: 19F has zero background in biological matrices (no endogenous fluorine), making background subtraction unnecessary.

The qNMR Protocol

-

Sample: Reconstitute lyophilized urine/plasma extract in

or deuterated solvent. -

Internal Standard (IS): Add a known concentration of Trifluoroacetic Acid (TFA) or Fluorobenzene (encapsulated in a capillary to prevent interaction).

-

Relaxation Agent: Add 10

L of Fe(acac)-

Causality: Fluorine nuclei have very long longitudinal relaxation times (

), often 10–20 seconds. Without a relaxation agent, the delay between scans (

-

-

Acquisition:

-

Pulse Angle: 90°

-

Relaxation Delay (

): 5 seconds (with Fe(acac) -

Scans (NS): 256–1024 (depending on concentration).

-

Data Interpretation (Metabolite Profiling)

Since the chemical shift (

-

Defluorination: Disappearance of signal + appearance of inorganic fluoride (approx -120 ppm).

-

Hydroxylation (near F): Shift of 2–5 ppm.

-

Glucuronidation: Shift of 0.5–1 ppm.

Figure 2: Logic flow for 19F-NMR data analysis, prioritizing toxicity detection (defluorination) and mass balance.

Part 5: Defluorination & Toxicity Monitoring

A critical risk of fluorinated drugs is the metabolic cleavage of the C-F bond, releasing fluoride ions (

Method: Ion-Selective Electrode (ISE).

-

Why not LC-MS? MS cannot detect atomic

efficiently. -

Protocol:

-

Mix urine 1:1 with TISAB II (Total Ionic Strength Adjustment Buffer).

-

Causality: TISAB buffers the pH to 5.0–5.5 (preventing HF formation) and preferentially complexes interfering ions (Al, Fe) that would otherwise bind

. -

Measure mV response against a NaF standard curve.

-

Part 6: Summary of Data Outputs

| Parameter | LC-MS/MS Method | 19F qNMR Method |

| Sensitivity | High (pg/mL) | Moderate ( |

| Specificity | Retention Time + MRM | Chemical Shift ( |

| Quantification | Requires Synthetic Standards | Absolute (No Standards Needed) |

| Primary Use | Plasma PK curves (Cmax, AUC) | Urinary Mass Balance & Metabolite ID |

| Toxicity Check | Indirect (loss of parent) | Direct (Inorganic Fluoride detection) |

References

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

-

Murphy, C. D., et al. (2003). Fun with fluorine. Nature. Link

-

Dalvie, D., et al. (2012). Application of Quantitative Fluorine (19F) Nuclear Magnetic Resonance (NMR) Spectroscopy in Metabolism Studies. Chemical Research in Toxicology. Link

-

Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

-

Mattes, A. O., et al. (2016).[5] Application of 19F quantitative NMR to pharmaceutical analysis. Concepts in Magnetic Resonance Part A. Link

Sources

Comprehensive Protocol for Absolute Configuration Determination of Chiral Chromanes

Abstract

Chiral chromanes (dihydro-1-benzopyrans) and chromanones are privileged scaffolds in medicinal chemistry, appearing in tocopherols (Vitamin E), flavonoids, and synthetic pharmacophores. Determining their Absolute Configuration (AC) is critical for regulatory compliance and structure-activity relationship (SAR) studies. This Application Note provides a hierarchical protocol for AC determination, prioritizing non-destructive chiroptical methods (ECD/VCD) supported by Quantum Chemical Calculations (QCC), while detailing chemical derivatization (NMR) and X-ray crystallography as validation tiers.

Strategic Decision Matrix

The choice of method depends on the specific functionalization of the chromane scaffold and the physical state of the sample.

Figure 1: Decision tree for selecting the optimal AC determination method.

Method A: Electronic Circular Dichroism (ECD) & Computational Workflow

Scope: Primary method for chroman-4-ones or chromanes with aryl substituents. Principle: Comparison of experimental ECD spectra with Time-Dependent Density Functional Theory (TDDFT) calculated spectra.

Scientific Rationale

Chroman-4-ones exhibit a distinct

Protocol

-

Experimental Acquisition:

-

Solvent: Acetonitrile or Methanol (UV cutoff <205 nm).

-

Concentration: 0.1 – 0.5 mg/mL.

-

Path length: 0.1 cm (standard) or 1 cm (weak signals).

-

Scan Range: 190–400 nm.

-

-

Computational Workflow (The "In Silico" Twin):

-

Step 1: Conformational Search. The chromane ring adopts half-chair or sofa conformations. Use MMFF94 or OPLS3e force fields to generate a conformer ensemble (energy window 5.0 kcal/mol).

-

Step 2: Geometry Optimization. Optimize all conformers within 3.0 kcal/mol using DFT (B3LYP/6-31G(d) or

B97X-D/def2-SVP) including a solvation model (PCM/SMD) matching the experimental solvent. -

Step 3: Frequency Calculation. Verify minima (no imaginary frequencies) and obtain Gibbs Free Energies (

) for Boltzmann weighting. -

Step 4: Excited States (TDDFT). Calculate the first 20–30 excited states.

-

Recommended Level: CAM-B3LYP/def2-TZVP or M06-2X/def2-TZVP.

-

-

Step 5: UV shift & Comparison. Apply a UV-shift (typically 10–20 nm) to align calculated

with experimental UV. Compare the sign and topology of bands.

-

Figure 2: Computational workflow for ECD-based assignment.

Method B: Vibrational Circular Dichroism (VCD)[1]

Scope: Best for fully saturated chromanes lacking strong UV chromophores or when ECD is ambiguous. Advantage: Probes the ground state vibrational manifold; highly sensitive to the conformation of the dihydropyran ring.

Protocol

-

Sample Prep: High concentration required (~50 mg/mL) in

or -

Instrumentation: FT-VCD (e.g., BioTools ChiralIR). Collect approx. 4-8 hour blocks to improve Signal-to-Noise (S/N).

-

Analysis: Focus on the "fingerprint region" (1000–1500 cm⁻¹).

-

Assignment: Requires the same computational workflow as ECD (Figure 2), but Step 4 is replaced by VCD/IR intensity calculations .

-

Metric: Use the SimVCD or CompareVOA similarity scores. A score >0.5 (scale 0-1) typically indicates a correct assignment.

-

Method C: NMR Derivatization (Modified Mosher's Method)

Scope: Applicable only if the chromane has a secondary hydroxyl or amine (e.g., Chroman-4-ol).

Principle: The anisotropic shielding of the Mosher reagent's phenyl ring induces predictable chemical shift changes (

Protocol

-

Derivatization: React the chiral chroman-4-ol separately with

- and-

Note: The stereochemistry of the ester reverses relative to the acid chloride (Cahn-Ingold-Prelog priority change).

-

-

NMR Analysis: Acquire

H NMR for both esters. -

Calculation: Calculate

for protons neighboring the chiral center. -

Assignment (Sector Rule):

-

Arrange the structure with the C-O bond and the MTPA carbonyl syn-periplanar.

-

Protons with positive

reside on the right side of the plane (R-side). -

Protons with negative

reside on the left side (S-side).

-

Method D: X-Ray Crystallography[3][4][5][6][7][8][9][10][11]

Scope: The "Gold Standard" but requires suitable single crystals. Requirement:

-

Anomalous Scattering: The crystal must contain an atom heavier than Oxygen (e.g., Br, Cl, S) to utilize Cu K

or Mo K -

Flack Parameter (

):-

(with

- : Inverted structure (wrong enantiomer).

- : Racemic twin.[1]

-

(with

Comparative Summary

| Feature | ECD / TDDFT | VCD | NMR (Mosher) | X-Ray |

| Sample State | Solution (dilute) | Solution (conc.) | Solution | Solid Crystal |

| Sample Amt. | < 0.1 mg | ~5-10 mg | ~2-5 mg | Single Crystal |

| Destructive? | No | No | Yes (Derivatization) | No |

| Time | Fast (Exp) + 24h (Calc) | Slow (Exp) + 48h (Calc) | Medium (Synth + NMR) | Slow (Growth) |

| Reliability | High (with good Calc) | High (Rigid molecules) | High (Alcohols only) | Absolute |

References

-

Flack Parameter & X-Ray: Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881. Link

-

Mosher's Method: Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007).[2] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[3][4] Nature Protocols, 2, 2451–2458.[2] Link

-

VCD Spectroscopy: Nafie, L. A. (2020).[5] Vibrational Optical Activity: Principles and Applications. John Wiley & Sons. Link

-

ECD & TDDFT: Pescitelli, G., & Bruhn, T. (2016). Good computational practice in the assignment of absolute configurations by TDDFT calculations of ECD spectra. Chirality, 28(6), 466-474. Link

-

Chromane Conformations: Stephens, P. J., et al. (2008). Determination of Absolute Configuration Using Vibrational Circular Dichroism Spectroscopy: The Chiral Sulfoxide 1-Thioflavan-4-one. Journal of Organic Chemistry, 73(23), 9278–9285. Link

Sources

- 1. Flack parameter - Wikipedia [en.wikipedia.org]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of 6-Fluorochromane

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the stereoselective synthesis of 6-fluorochromane and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this valuable synthetic process. The chromane scaffold is a privileged structure in a multitude of biologically active molecules, and the strategic incorporation of a fluorine atom can significantly enhance a compound's metabolic stability and binding affinity.[1][2][3]

However, achieving high yield and stereoselectivity in the synthesis of chiral 6-fluorochromane presents notable challenges. This document moves beyond standard protocols to provide in-depth troubleshooting guides and frequently asked questions based on established chemical principles and field-proven insights. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and ultimately improve your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for the asymmetric synthesis of the 6-fluorochromane core?

There are several effective strategies, each with its own advantages and limitations. The choice often depends on the available starting materials, the desired stereoisomer, and the required scale.

-

Organocatalysis: This has become a powerful and popular method. It often involves cascade or cycloaddition reactions catalyzed by small chiral organic molecules.[4][5] Common approaches include:

-

Oxa-Michael Additions: Intramolecular cyclization of a phenol derivative bearing an α,β-unsaturated ketone or similar moiety, catalyzed by chiral amines, squaramides, or Cinchona alkaloids.[6][7]

-

[4+2] Cycloadditions: Reactions of ortho-hydroxystyrene derivatives with various partners, often catalyzed by chiral phosphoric acids.

-

-

Transition Metal Catalysis: Metal complexes with chiral ligands offer high efficiency and selectivity. A notable example is the copper(I) hydride-catalyzed hydroallylation of 2H-chromenes, which provides excellent enantioselectivity under mild conditions.[8]

-

Enzymatic Resolution: This method is used to separate a racemic mixture of a 6-fluorochromane derivative, typically a carboxylic acid or ester.[9] While it can provide very high enantiomeric excess (>99% ee), it involves synthesizing the racemate first and then discarding one enantiomer, limiting the theoretical maximum yield to 50%.[9]

-

Chiral Pool Synthesis: This involves starting with an already chiral molecule and using it to construct the chromane ring system. The stereochemistry is thus transferred from the starting material to the product.

Q2: Why are low yields and poor stereoselectivity common issues in this synthesis?

Several factors contribute to these challenges:

-

Steric Hindrance: The formation of the chiral center, often at the C2 or C4 position, can be sterically demanding, slowing down the desired reaction pathway and allowing side reactions to compete.

-

Catalyst Efficiency and Stability: The chiral catalyst (whether a metal complex or an organocatalyst) may have limited stability under the reaction conditions or may be inhibited by impurities.

-

Side Reactions: Competing reaction pathways, such as polymerization or self-condensation of starting materials, can significantly reduce the yield of the desired product.[10][11] This is particularly common in base-catalyzed reactions.

-

Racemization: The newly formed stereocenter may be prone to racemization under the reaction or workup conditions, especially if the conditions are too harsh (e.g., high temperature, strong acid/base).

-

Fluorine Atom Effects: The strong electron-withdrawing nature of the fluorine atom can alter the reactivity of the aromatic ring and other functional groups, sometimes in unpredictable ways that affect the reaction outcome.[12]

Q3: What are the most critical parameters to control for a successful synthesis?

Based on extensive laboratory experience, the following parameters are paramount:

-

Reagent and Solvent Purity: Anhydrous and deoxygenated solvents are often crucial, especially in metal-catalyzed reactions. Impurities in starting materials can poison catalysts or lead to side products.

-

Temperature: This is a key handle for controlling selectivity. Lower temperatures often favor the desired stereoisomer by maximizing the energy difference between competing diastereomeric transition states, though this may come at the cost of a slower reaction rate.[13]

-

Catalyst and Ligand Selection: The "no-size-fits-all" principle applies here. The structure of the substrate dictates the optimal catalyst and/or ligand. Screening a small library of catalysts is often a necessary first step.

-

Reaction Time: Reactions must be monitored carefully (e.g., by TLC or LC-MS) to determine the point of maximum product formation before significant decomposition or side product formation occurs.[13][14]

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Problem 1: Low or No Product Yield

A low yield is one of the most common frustrations in synthesis. A systematic approach is key to diagnosing the cause.

Caption: Troubleshooting workflow for low reaction yield.

Detailed Scenarios & Solutions:

| Symptom | Potential Cause | Recommended Action & Scientific Rationale |

| Reaction does not start or stalls (high % of starting material remains) | 1. Inactive Catalyst/Reagents: | Action: Verify the activity of your catalyst. For metal catalysts, ensure they were stored under inert atmosphere. For organocatalysts, check for decomposition. Use freshly purified reagents and anhydrous solvents.[13] Rationale: Catalysts can be poisoned by trace amounts of water, oxygen, or other impurities. Reagents can degrade over time, reducing their effective concentration. |

| 2. Incorrect Reaction Conditions: | Action: Re-verify calculations for all reagents. Ensure the reaction temperature is correct and maintained consistently. If the reaction is known to be slow, consider increasing the temperature incrementally or extending the reaction time.[13] Rationale: Many stereoselective reactions have a narrow optimal temperature window. Incorrect stoichiometry, especially of the catalyst or a key reagent, will prevent the reaction from reaching completion. | |

| Starting material is consumed, but desired product yield is low | 1. Product Decomposition: | Action: Monitor the reaction over time. If product concentration peaks and then declines, it indicates decomposition. Try running the reaction at a lower temperature or for a shorter duration.[13] Ensure the workup procedure is mild (e.g., avoid strong acids/bases if the product is sensitive). Rationale: Chromane structures can be sensitive to certain conditions. The energy of activation for decomposition may be reached with excessive heat or prolonged reaction times. |

| 2. Competing Side Reactions: | Action: Analyze the crude reaction mixture by LC-MS or NMR to identify major byproducts. If self-condensation is an issue, try using a non-nucleophilic base (e.g., triethylamine) or a different solvent system (e.g., switching from a protic solvent like ethanol to an aprotic one like THF or DMF).[15] Rationale: Side reactions are often promoted by non-optimal conditions. For example, using a nucleophilic base/solvent like ethoxide/ethanol can lead to undesired ether formation.[15] | |

| 3. Mechanical Loss During Workup/Purification: | Action: Ensure all transfers are quantitative by rinsing glassware with the extraction solvent.[13] During liquid-liquid extraction, perform back-extractions of the aqueous layer. When performing column chromatography, ensure the product is not irreversible binding or decomposing on the silica gel.[13] Rationale: Significant amounts of product can be lost in small increments throughout the workup and purification process. Fluorinated compounds can sometimes exhibit different solubility and adsorption profiles than their non-fluorinated analogs. |

Problem 2: Poor Stereoselectivity (Low ee% or dr)

Achieving high stereocontrol is the central goal. If selectivity is poor, the catalyst-substrate interaction is not optimal.

Caption: Decision process for optimizing stereoselectivity.

Detailed Scenarios & Solutions:

| Symptom | Potential Cause | Recommended Action & Scientific Rationale |

| Low enantiomeric excess (ee%) or diastereomeric ratio (dr) | 1. Sub-optimal Temperature: | Action: Lower the reaction temperature. Run a temperature screen from -78°C to room temperature. Rationale: According to the Eyring equation, the difference in activation energies between the two diastereomeric transition states is magnified at lower temperatures, leading to a higher ratio of the more stable transition state product. |

| 2. Ineffective Catalyst-Substrate Match: | Action: Screen a panel of chiral catalysts or ligands. For organocatalysis, vary the steric bulk or electronic properties of the catalyst (e.g., try different BINOL-derived phosphoric acids or Cinchona alkaloids).[6] For metal catalysis, screen different chiral ligands (e.g., Ph-BPE, BOX).[8] Rationale: Stereoselectivity arises from the precise 3D arrangement of the substrate within the chiral pocket of the catalyst. A different catalyst may provide a better-organized transition state, leading to higher facial selectivity. | |

| 3. Incorrect Solvent: | Action: Screen different solvents. The polarity and coordinating ability of the solvent can have a profound effect.[16] Rationale: The solvent can influence the conformation and aggregation state of the catalyst and can stabilize or destabilize the transition states. Non-coordinating solvents often give the best results as they do not compete with the substrate for binding to the catalyst. | |

| 4. Racemization: | Action: Check the stereochemical purity of the product immediately after the reaction and after workup/purification. If it decreases, the product is racemizing. Use milder workup conditions (e.g., buffered aqueous solutions) and purify at lower temperatures. Rationale: If the chiral center has an acidic proton or a nearby leaving group, it may be susceptible to epimerization or racemization under harsh pH or high-temperature conditions. |

Experimental Protocol Example: Organocatalytic Asymmetric Synthesis

This protocol is a representative example of an intramolecular oxa-Michael addition to form a 2-substituted chromane, adapted from principles described in the literature.[6]

Reaction: Synthesis of an optically active 2-substituted 6-fluorochroman via intramolecular oxy-Michael addition.

Materials:

-

Substrate: (E)-3-(2-hydroxy-5-fluorophenyl)-1-phenylprop-2-en-1-one

-

Catalyst: Cinchona-alkaloid-urea-based bifunctional organocatalyst (e.g., 5 mol%)

-

Solvent: Dichloromethane (DCM), anhydrous

-

Inert Gas: Nitrogen or Argon

Step-by-Step Procedure:

-

Preparation: Flame-dry or oven-dry all glassware and allow to cool under a stream of inert gas.[13]

-

Reaction Setup: To a dried round-bottom flask equipped with a magnetic stir bar, add the (E)-3-(2-hydroxy-5-fluorophenyl)-1-phenylprop-2-en-1-one substrate (1.0 equiv).

-

Solvent and Catalyst Addition: Dissolve the substrate in anhydrous DCM. Add the chiral Cinchona-alkaloid-urea catalyst (0.05 equiv).

-

Reaction Execution: Stir the mixture at the specified temperature (e.g., room temperature or 0°C) under an inert atmosphere.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup:

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

The crude product can then be purified directly.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in heptane).[1]

-

Combine the fractions containing the pure product and remove the solvent under reduced pressure.

-

-

Analysis:

-

Determine the yield of the isolated product.

-

Determine the enantiomeric excess (ee%) by chiral HPLC analysis.

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Investigation of fluorinated and bifunctionalized 3-phenylchroman-4-one (isoflavanone) aromatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic Studies Towards the Synthesis of 6-Substituted 3-Fluoro-5,6-dihydropyran-2-ones [organic-chemistry.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. eurekaselect.com [eurekaselect.com]

- 6. Asymmetric chroman synthesis via an intramolecular oxy-Michael addition by bifunctional organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Asymmetric synthesis of chiral (thio)chromanes and exploration on their structure–activity relationship in macrophages - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06428J [pubs.rsc.org]

- 9. Sequential resolution of (S) and (R)-6-fluoro-chroman-2-carboxylic acid by two esterases in turn - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pharmtech.com [pharmtech.com]

- 13. Troubleshooting [chem.rochester.edu]